

Application Notes and Protocols: AMT-130

Stereotactic Neurosurgical Delivery

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Compound of Interest

Compound Name: AT-130

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Introduction

AMT-130 is an investigational adeno-associated virus serotype 5 (AAV5)-based gene therapy designed for the treatment of Huntington's disease (HD). It is administered as a one-time, bilateral, stereotactic neurosurgical procedure directly into the striatum (caudate and putamen). [1][2][3][4][5][6][7][8] The therapeutic goal is to deliver a microRNA (miRNA) that non-selectively lowers the production of the huntingtin protein (HTT), including the mutant form (mHTT) that causes HD. This document outlines the key aspects of the stereotactic neurosurgical delivery protocol for AMT-130 as gathered from publicly available clinical trial information.

Quantitative Data Summary

The following tables summarize the available quantitative data from the AMT-130 clinical trials. It is important to note that precise infusion parameters for the human trials, such as total volume and infusion rates, are not fully detailed in the public domain. Preclinical data is provided for reference.

Table 1: AMT-130 Clinical Trial Cohorts and Dosage

Cohort	Dose Level	Vector Genomes (vg) per Patient	Number of Participants (U.S. Study)
1	Low Dose	6 x 10 ¹²	6 treated, 4 control (sham surgery)
2	High Dose	6 x 10 ¹³	10 treated, 6 control (sham surgery)
3	Low and High Dose with Immunosuppression	6 x 10 ¹² or 6 x 10 ¹³	Up to 12

Data compiled from multiple sources detailing the U.S. Phase I/II clinical trial (NCT04120493).
[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Preclinical Infusion Parameters (for reference)

Parameter	Value	Species
Total Infusion Volume	400 µL (4 x 100 µL) per striatum	Non-Human Primate
Infusion Method	Real-time MRI-guided convection-enhanced delivery	Non-Human Primate

This data is from preclinical studies and may not directly reflect the parameters used in human clinical trials.

Experimental Protocols

The following is a generalized protocol for the stereotactic neurosurgical delivery of AMT-130, based on available information. This protocol is intended for informational purposes and should not be considered a substitute for a detailed clinical trial protocol.

Patient Screening and Preparation

- **Eligibility Criteria:** Patients with early manifest Huntington's disease are enrolled based on specific inclusion and exclusion criteria as defined in the clinical trial protocol (NCT04120493).[5] This includes genetic confirmation of the HD mutation.
- **Informed Consent:** All participants provide written informed consent.
- **Pre-operative Assessments:** A comprehensive series of assessments are performed, including neurological examinations, MRI brain scans, and blood tests.
- **Immunosuppression:** Some cohorts may receive a perioperative immunosuppression regimen.[7]

Stereotactic Targeting and Surgical Planning

- **MRI Acquisition:** High-resolution MRI scans of the brain are acquired for surgical planning.
- **Target Identification:** The caudate and putamen are identified as the target structures for infusion.
- **Trajectory Planning:** Surgical planning software is used to determine the optimal and safe trajectories for the delivery cannulas to reach the target locations bilaterally, avoiding critical structures such as blood vessels.

Neurosurgical Delivery Procedure

- **Anesthesia:** The procedure is performed under general anesthesia.
- **Stereotactic Frame Application:** A stereotactic head frame is affixed to the patient's head to ensure precise targeting.
- **Craniotomy:** Two to six small burr holes are drilled through the skull at the planned entry points.
- **Durotomy:** The dura mater is opened to expose the brain surface.
- **Cannula Placement:** Using MRI guidance, micro-catheters are stereotactically inserted into the caudate and putamen.

- **Convection-Enhanced Delivery (CED):** AMT-130 is infused directly into the brain tissue using a controlled-rate infusion pump. CED utilizes a pressure gradient to enhance the distribution of the therapeutic agent within the brain parenchyma.
- **Infusion Monitoring:** The infusion is monitored in real-time, potentially using co-infused imaging agents visible on MRI, to confirm accurate delivery to the target regions.
- **Closure:** Following the infusion, the cannulas are withdrawn, and the burr holes and scalp incisions are closed.

Post-operative Care and Follow-up

- **Immediate Post-operative Monitoring:** Patients are closely monitored in a post-anesthesia care unit and subsequently in a hospital setting for any neurological changes or adverse events.
- **Post-operative Imaging:** MRI scans are performed to assess the brain for any procedure-related changes.
- **Long-term Follow-up:** Patients undergo a long-term follow-up schedule that includes regular clinical assessments, neurological and cognitive evaluations, and biomarker analysis through lumbar punctures and blood draws for up to five years.

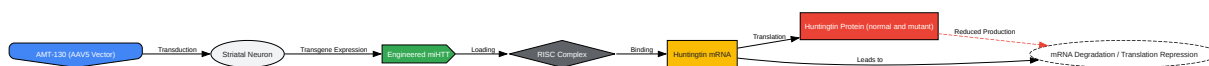
Sham Surgery Protocol (Control Group)

- **Procedure:** Participants in the control group undergo an imitation surgery.
- **Anesthesia:** The procedure is performed under general anesthesia.
- **Incision and Burr Holes:** Small, superficial holes are drilled into the surface of the skull.
- **No Infusion:** No dural penetration or infusion of AMT-130 occurs.
- **Post-operative Care:** The post-operative care and follow-up schedule are identical to the treatment group to maintain the blind.

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Workflow for AMT-130 Stereotactic Neurosurgical Delivery.



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Caption: AMT-130 Mechanism of Action in a Striatal Neuron.

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